15-Keto-17-phenyl trinor Prostaglandin F2alpha

Descripción general

Descripción

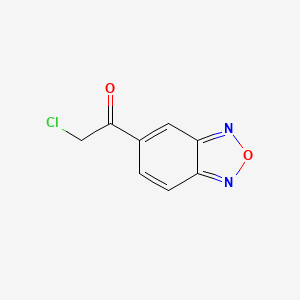

15-Keto-17-phenyl trinor Prostaglandin F2α is a keto derivative of an F-series prostaglandin and a potential metabolite of bimatoprost when administered to animals . It is formed from 17-phenyl trinor PGF2α ethyl amide by oxidation of the C-15 hydroxyl group . It has a molecular weight of 386.5 and a molecular formula of C23H30O5 .

Synthesis Analysis

The synthesis of 15-Keto-17-phenyl trinor Prostaglandin F2α involves the oxidation of the C-15 hydroxyl group and amide hydrolysis of Bimatoprost . It is a potential metabolite of 17-phenyl trinor PGF2α ethyl amide when 17-phenyl trinor PGF2α ethyl amide is administered to intact animals .Molecular Structure Analysis

The molecular structure of 15-Keto-17-phenyl trinor Prostaglandin F2α is represented by the molecular formula C23H30O5 . It has a molecular weight of 386.5 .Chemical Reactions Analysis

15-Keto-17-phenyl trinor Prostaglandin F2α is formed from 17-phenyl trinor PGF2α ethyl amide by oxidation of the C-15 hydroxyl group . It is a potential metabolite of 17-phenyl trinor PGF2α ethyl amide when 17-phenyl trinor PGF2α ethyl amide is administered to intact animals .Physical And Chemical Properties Analysis

15-Keto-17-phenyl trinor Prostaglandin F2α is a liquid at room temperature . It is typically formulated as a solution in methyl acetate . It should be stored at -20° C .Aplicaciones Científicas De Investigación

Ophthalmology

15-Keto-17-phenyl trinor Prostaglandin F2alpha: is a metabolite of prostaglandin FP receptor agonists and has been studied for its effects on intraocular pressure (IOP). It is less potent than its parent compounds but can still produce a measurable decrease in IOP in animal models, which is crucial for the treatment of glaucoma and ocular hypertension .

Neuroscience

In neuroscience, prostaglandins and their metabolites play a role in brain function and eye health. The metabolism of prostaglandins like 15-Keto-17-phenyl trinor Prostaglandin F2alpha in the mammalian brain and eye suggests potential applications in neuroscientific research, particularly related to neuroinflammation and neuroprotection .

Lipid Biochemistry

As a keto derivative of an F-series prostaglandin, this compound is significant in lipid biochemistry research. It helps in understanding the biochemical pathways and functions of lipids in biological systems, including their roles in inflammation and metabolism .

Pharmacology

In pharmacological studies, 15-Keto-17-phenyl trinor Prostaglandin F2alpha and its analogs are used to explore the efficacy and safety of new drugs targeting prostaglandin receptors. These studies are essential for developing new therapeutic agents for various diseases .

Cyclooxygenase Pathway Research

This compound is involved in the cyclooxygenase (COX) pathway, which is pivotal in the production of pro-inflammatory prostaglandins. Research on its role can lead to a better understanding of inflammation and the development of anti-inflammatory drugs .

Toxicology & Xenobiotic Metabolism

The study of 15-Keto-17-phenyl trinor Prostaglandin F2alpha also extends to toxicology and xenobiotic metabolism, where it helps in assessing the metabolic stability and potential toxic effects of new prostaglandin analogs .

Safety And Hazards

This material should be considered hazardous until information to the contrary becomes available . It is not intended for diagnostic or therapeutic use . It should not be ingested, swallowed, or inhaled, and should not come into contact with eyes, skin, or clothing . Thorough washing is recommended after handling .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEYLKRDELKWGI-RKJYIPPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Keto-17-phenyl trinor Prostaglandin F2alpha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-yl)-, exo- (9CI)](/img/no-structure.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)